Imidazo[1,2-a]pyrazine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-4-11-2-1-9-3-6(11)10-5/h1-4H,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUIZZPOVQWUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506486 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77124-59-5 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyrazine 2 Carboxamide and Its Derivatives
Conventional Synthetic Routes
Traditional methods for synthesizing the imidazo[1,2-a]pyrazine (B1224502) ring system have been well-established, primarily relying on cyclocondensation reactions using readily available precursors.
The most fundamental and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine core is the condensation reaction between a 2-aminopyrazine (B29847) and an α-halocarbonyl compound. nih.govucl.ac.uk This reaction, a variation of the Tschitschibabin reaction, involves the nucleophilic attack of the endocyclic nitrogen of the pyrazine (B50134) ring on the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused ring system. bio-conferences.org
The versatility of this method allows for the synthesis of a wide array of derivatives by varying the substituents on both the aminopyrazine and the α-halocarbonyl reagent. nih.gov For instance, multicomponent reactions involving 2-aminopyridine (B139424) (a related substrate), an aldehyde, and an isonitrile, catalyzed by scandium triflate, have also been developed to produce substituted 3-aminoimidazo[1,2-a]pyridine derivatives, showcasing the adaptability of condensation strategies. bio-conferences.org Recently, an iodine-catalyzed one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been reported to afford imidazo[1,2-a]pyrazine derivatives in good yields at room temperature. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyrazine | α-Halocarbonyl compound | Reflux in alcohol | Imidazo[1,2-a]pyrazine | nih.govresearchgate.net |
| 2-Aminopyrazine | Aryl aldehyde, tert-butyl isocyanide | Iodine, Ethanol (B145695), Room Temp | Substituted Imidazo[1,2-a]pyrazine | nih.gov |
| 2-Aminopyridine | Aldehyde, Terminal alkyne | Copper catalyst | Substituted Imidazo[1,2-a]pyridine (B132010) | bio-conferences.org |
The primary precursor for the synthesis of the imidazo[1,2-a]pyrazine ring system is 2-aminopyrazine. researchgate.net This starting material reacts with various α-halocarbonyl compounds, such as chloroacetaldehyde (B151913) and bromomalonic dialdehyde, to yield the corresponding imidazo[1,2-a]pyrazine derivatives. researchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. researchgate.net
The general synthetic scheme involves the reaction of substituted 2-aminopyrazines with α-bromoketones, which leads to the formation of the fused heterocyclic system. acs.orgacs.org This approach is foundational and serves as the basis for more advanced synthetic modifications. While 2-iodopyrazine (B2397660) is less commonly cited as a direct precursor for the initial ring formation via condensation, halogenated pyrazines are crucial for subsequent functionalization through cross-coupling reactions.
To obtain the target compound, Imidazo[1,2-a]pyrazine-2-carboxamide, an essential step is the introduction of a carboxyl or ester group at the C2 position of the imidazo[1,2-a]pyrazine ring. This is typically achieved by using an α-halocarbonyl compound that already contains an ester functionality, such as ethyl bromopyruvate, in the initial condensation reaction with 2-aminopyrazine.
The resulting ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a key intermediate. dergipark.org.tr This ester can then be converted to the corresponding carboxylic acid via hydrolysis. More commonly, the ester is directly converted to other derivatives. For example, treatment of ethyl imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol yields imidazo[1,2-a]pyrazine-2-carbohydrazide. dergipark.org.tr The carboxylic acid itself, such as imidazo[1,2-a]quinoxaline-2-carboxylic acid, has been synthesized as a key structural motif in various studies. nih.gov The final carboxamide can be synthesized from the carboxylic acid intermediate through standard amide coupling reactions or from the ester via aminolysis.
Advanced Synthetic Strategies and Functionalization
Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for the synthesis and subsequent modification of the imidazo[1,2-a]pyrazine scaffold.
Green chemistry principles have been applied to the synthesis of imidazo[1,2-a]pyrazines to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted synthesis has emerged as a particularly effective technique. acs.orgacs.org The reaction between 2-aminopyrazines and α-bromoketones under microwave irradiation can be completed in minutes, often in excellent yields. acs.orgacs.org
Furthermore, these reactions can be performed in environmentally benign solvent systems, such as a mixture of water and isopropanol (B130326) (H₂O-IPA), eliminating the need for traditional organic solvents. acs.orgacs.org Some protocols have even achieved catalyst-free conditions under microwave irradiation. acs.orgacs.org While less specifically documented for this compound itself, the use of ionic liquids as catalysts or solvents has been reported for the synthesis of the parent imidazo[1,2-a]pyridine scaffold, suggesting their potential applicability in this context as well. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Hours | Minutes | acs.orgacs.org |
| Solvent | Typically organic solvents (e.g., ethanol, DMF) | Green solvents (e.g., H₂O-IPA) or solvent-free | acs.orgacs.org |
| Catalyst | Often required | Can be catalyst-free | acs.orgacs.org |
| Yield | Good to Excellent | Excellent | acs.org |
For the functionalization and diversification of the pre-formed imidazo[1,2-a]pyrazine ring, metal-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura cross-coupling reaction is a prominent example, used to form new carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically couples an organoboron compound (like an arylboronic acid) with a halide. libretexts.orgnih.gov
In the context of imidazo[1,2-a]pyrazines, this reaction allows for the introduction of aryl or vinyl groups at specific positions, most commonly at halogenated sites of the ring. nih.gov An efficient one-pot method has been developed for the selective functionalization at the C3 and C6 positions of the imidazo[1,2-a]pyrazine core via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling and direct C-H arylation. nih.gov The use of specific palladium complexes, such as (SIPr)Pd(allyl)Cl, under microwave irradiation has been shown to effectively catalyze the Suzuki-Miyaura coupling of imidazo[1,2-a]pyridine derivatives, a strategy that is translatable to the pyrazine analogues. medjchem.com This allows for the rapid synthesis of a library of substituted compounds from a common intermediate. nih.gov
Regioselective Derivatization Approaches
The ability to selectively introduce functional groups at specific positions on the imidazo[1,2-a]pyrazine scaffold is crucial for exploring structure-activity relationships. Research has demonstrated that the regioselectivity of functionalization can be controlled through the careful choice of reagents and reaction conditions, particularly using organometallic intermediates. nih.govresearchgate.net
Calculations of pKa values and N-basicities have aided in the development of methods for the regioselective metalation of the imidazo[1,2-a]pyrazine ring. researchgate.netnovartis.com For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be directed to different positions by using different metalating agents. Treatment with TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl) in THF selectively magnesiates the C3 position. researchgate.net The resulting Grignard reagent can then be reacted with various electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. researchgate.net
In contrast, a complete switch in regioselectivity is observed when using TMP₂Zn·2MgCl₂·2LiCl. nih.govresearchgate.net This reagent directs zincation to the C5 position, allowing for the synthesis of 5,6-disubstituted imidazo[1,2-a]pyrazines upon quenching with electrophiles. nih.govresearchgate.net This thermodynamic-driven switch provides a powerful tool for creating isomeric products. nih.gov Further functionalization is also possible; for example, a second zincation can be performed on a 3,6-disubstituted imidazo[1,2-a]pyrazine to introduce a third substituent. nih.gov
Beyond metalation, regioselective bromination has also been reported. The use of N-Bromosuccinimide (NBS) can lead to the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.com
Table 1: Regioselective Functionalization of 6-Chloroimidazo[1,2-a]pyrazine
| Reagent | Position of Metalation | Resulting Product Class | Reference |
|---|---|---|---|
| TMPMgCl·LiCl | C3 | 3,6-disubstituted imidazo[1,2-a]pyrazines | researchgate.net |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | 5,6-disubstituted imidazo[1,2-a]pyrazines | nih.govresearchgate.net |
Synthesis of Hydrazide and Schiff Base Derivatives
The carboxamide functional group at the C2 position serves as a versatile handle for further derivatization, notably into hydrazides and Schiff bases.
Hydrazide Derivatives: Imidazo[1,2-a]pyrazine-2-carbohydrazides are synthesized from the corresponding esters. A common method involves refluxing ethyl imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate in an ethanol solution. dergipark.org.tr This straightforward conversion provides a key intermediate, the N-acylhydrazone, which is a recognized pharmacophoric group. dergipark.org.tr
Schiff Base Derivatives: Schiff bases, characterized by the azomethine (-CH=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. For the imidazo[1,2-a]pyrazine scaffold, Schiff bases can be prepared by reacting an imidazo[1,2-a]pyrazine derivative containing a primary amine with various substituted aldehydes. The reaction is often catalyzed by a few drops of acetic acid in an alcohol solvent at room temperature. nih.gov Another route involves the condensation of an imidazo[1,2-a]pyrazine carboxaldehyde with substituted anilines, refluxed in methanol (B129727) with a catalytic amount of glacial acetic acid. tsijournals.com A specific example involves the reaction between pyrazine-2-carboxamide and thiophene-2-carbaldehyde, which are refluxed in ethanol with glacial acetic acid to yield the corresponding Schiff base. rsisinternational.org
Table 2: Synthesis of Hydrazide and Schiff Base Derivatives
| Derivative Type | Reactant 1 | Reactant 2 | Conditions | Reference |
|---|---|---|---|---|
| Hydrazide | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Hydrazine hydrate | Ethanol, reflux | dergipark.org.tr |
| Schiff Base | Imidazo[1,2-a]pyrazine-3-carboxaldehyde | Substituted anilines | Methanol, glacial acetic acid, reflux | tsijournals.com |
| Schiff Base | Pyrazine-2-carboxamide | Thiophene-2-carbaldehyde | Ethanol, glacial acetic acid, reflux | rsisinternational.org |
Incorporation into Bivalent Compounds
Imidazo[1,2-a]pyrazine derivatives have been utilized as one of the key components in the construction of bivalent compounds. ucl.ac.uksemanticscholar.org These constructs are designed with two distinct moieties connected by a linker, allowing them to interact with two different sites on a biological target or two different targets simultaneously. semanticscholar.org
In one such application, an imidazo[1,2-a]pyrazine compound, identified as a competitive inhibitor of the VirB11 ATPase, was selected as the small molecule component. ucl.ac.uksemanticscholar.org The strategic design involves the imidazo[1,2-a]pyrazine moiety targeting the enzyme's active ATP binding site, while a rationally designed peptide sequence is attached to disrupt the protein-protein interactions at the subunit interface of the enzyme's hexameric structure. ucl.ac.uksemanticscholar.org
The synthesis of these peptide-small molecule bioconjugates has been explored using various conjugation methods, including click chemistry and the reaction between a cysteine residue and a maleimide (B117702) group. semanticscholar.org The choice of linker, such as a carbamate-PEG linker, is also a critical aspect of the design to ensure appropriate length and spacing between the two active moieties. semanticscholar.org Initial studies of these bivalent compounds have been conducted, paving the way for further investigation into their potential. ucl.ac.uk
Synthesis of Specific this compound Analogues
Targeted synthesis of specific analogues allows for the fine-tuning of the molecule's properties. Research has focused on creating libraries of derivatives with substitutions at the N-position of the carboxamide and at various positions on the pyrazine ring.
N-Arylthis compound Derivatives
A series of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides can be synthesized through a multi-step process. asianpubs.org The synthesis begins with 2-iodopyrazine, which is converted to pyrazin-2-amine by purging with ammonia (B1221849) gas in the presence of Cu₂O and K₂CO₃. asianpubs.org This amine is then treated with ethyl 3-bromo-2-oxopropanoate to form ethyl imidazo[1,2-a]pyrazine-2-carboxylate. asianpubs.org Subsequent hydrolysis with sodium hydroxide (B78521) yields the key intermediate, imidazo[1,2-a]pyrazine-2-carboxylic acid. asianpubs.org
The final step is a condensation reaction between this carboxylic acid and various aliphatic or aromatic amines. asianpubs.org This amidation is efficiently carried out using 1-methylimidazole, Mukaiyama's reagent, and 2-chloro-1-methylpyridinium (B1202621) iodide under microwave irradiation conditions, which aligns with green chemistry principles. asianpubs.org The structures of the resulting N-arylimidazo[1,2-a]pyrazine-2-carboxamides are confirmed using spectral and analytical data. asianpubs.org
Table 3: Synthesis of N-Arylimidazo[1,2-a]pyrazine-2-carboxamides
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 2-Iodopyrazine | NH₃, Cu₂O, K₂CO₃ | Pyrazin-2-amine | asianpubs.org |
| 2 | Pyrazin-2-amine | Ethyl 3-bromo-2-oxopropanoate | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | asianpubs.org |
| 3 | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | NaOH | Imidazo[1,2-a]pyrazine-2-carboxylic acid | asianpubs.org |
| 4 | Imidazo[1,2-a]pyrazine-2-carboxylic acid | Aromatic amines, Mukaiyama's reagent | N-Arylthis compound | asianpubs.org |
Substituted Imidazo[1,2-a]pyrazine-6-carboxamide Chemotypes
In addition to the 2-carboxamide, derivatives with the carboxamide group at other positions, such as C6, have been synthesized. These chemotypes are of interest as they can act as antagonists for various biological targets. ucl.ac.uk
The synthesis of 6-carboxamide-substituted imidazo[1,2-a]pyrazines can be achieved from a 6-bromo substituted precursor. ucl.ac.uk An alkoxycarbonylation reaction is performed on the 6-bromo species, which then provides access to a variety of amides through further chemical transformations. ucl.ac.uk This approach was used to generate a series of potent reversible inhibitors for specific biological targets. ucl.ac.uk Similarly, other research has focused on creating derivatives with substitutions at multiple positions, such as 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives that also bear carboxamide functionalities on attached phenylpyridine or phenylpyrimidine rings. mdpi.com Structure-activity relationship studies on these complex molecules have shown that the position of aryl groups and the nature of substituents (electron-donating vs. electron-withdrawing) have a significant influence on their activity. mdpi.com
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazine 2 Carboxamide Compounds
Positional and Substituent Effects on Biological Activity
The biological activity of imidazo[1,2-a]pyrazine-2-carboxamide compounds is profoundly influenced by the nature and position of various substituents on the core heterocyclic structure. Strategic modifications at the C2, C3, and C8 positions, as well as on the carboxamide functional group, have been shown to modulate the potency and selectivity of these molecules for different biological targets.
Influence of Aromatic and Aliphatic Substituents
The introduction of both aromatic and aliphatic groups at various positions of the imidazo[1,2-a]pyrazine (B1224502) scaffold plays a pivotal role in defining the compound's interaction with its biological target. Research has shown that substitutions at the C2, C3, and C8 positions are particularly significant.
For instance, in the pursuit of antioxidant agents, it was found that both aromatic and aliphatic substituents on the C2 position of the imidazo[1,2-a]pyrazine framework can yield good activity . Similarly, studies on anticancer activity have revealed that the electronic properties of substituents are critical. One study on imidazo[1,2-a]pyrazine derivatives showed that compounds with an amine substitution at the ortho position of an aryl ring attached to the core exhibited significant inhibitory activity against cancer cell lines nih.gov. Specifically, an increasing order of electron-donating strength in the amine substituent (tert-butylamine > cyclohexylamine > parent amine) correlated with better IC50 values nih.gov.
In the context of antileishmanial activity, docking studies identified key pharmacophoric elements, including a 4-fluorophenyl moiety at the C2 position, which fits into a hydrophobic pocket of the target enzyme, Leishmania casein kinase 1 nih.gov. Furthermore, research into antiproliferative agents for melanoma found that diarylamide and diarylurea derivatives, which feature aromatic groups attached to the core amide structure, demonstrated high potency, with several compounds expressing submicromolar IC50 values nih.gov.
| Compound | Substituent on Imidazo[1,2-a]pyrazine Core | Hep-2 IC50 (μM) | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | A375 IC50 (μM) |
|---|---|---|---|---|---|
| 10b | tert-butylamine group | 20 | 18 | 21 | 16 |
| 10k | cyclohexylamine group | >50 | >50 | >50 | >50 |
| 10d | parent amine group | >50 | >50 | >50 | >50 |
Impact of Amide Functionality Modifications
Modifications to the amide functionality of this compound are a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The amide linker and the groups attached to the amide nitrogen can form crucial hydrogen bonds and hydrophobic interactions within the target's binding site.
A study focused on developing potent antiproliferative agents against melanoma designed and synthesized a series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold nih.gov. This modification, which extends the amide functionality, resulted in several compounds with IC50 values below 0.06 μM against the A375P human melanoma cell line nih.gov. This highlights the significant impact of substitutions on the amide nitrogen.
In a related series of imidazo[1,2-a]pyrimidine-3-carboxamide, researchers sought to reduce rapid metabolism mediated by aldehyde oxidase (AO) researchgate.net. They discovered that strategies such as altering the core heterocycle or blocking the reactive site of metabolism were effective in improving the metabolic stability of the compounds researchgate.net. While this study was on a pyrimidine analog, the principles of modifying the core structure to protect the amide functionality are relevant to the pyrazine (B50134) series.
Stereochemical Considerations in Design
The three-dimensional arrangement of atoms in a molecule can have a significant impact on its biological activity. However, specific research focusing on the stereochemical aspects (e.g., enantiomers or diastereomers resulting from chiral centers) of substituents on the this compound core is limited in the current scientific literature.
While direct studies on stereoisomers are not prevalent, research into the conformational isomers, or rotamers, of imidazo-[1,2-a]pyrazine derivatives has been conducted nih.gov. This work synthesized and characterized different stable rotameric conformations that were influenced by intramolecular hydrogen bonds. Although this does not directly address stereochemistry in terms of chiral centers, it underscores the importance of the molecule's spatial conformation for its properties nih.gov. The lack of specific SAR studies on stereoisomers suggests an area for future investigation in the design of more selective and potent this compound derivatives.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach is instrumental in designing new ligands with improved affinity and selectivity.
For imidazo[1,2-a]pyrazine derivatives, pharmacophore-guided optimization has been successfully employed. In the development of antileishmanial agents, a pharmacophore model was developed based on the hit compound CTN1122 nih.gov. Docking studies highlighted key features: a 4-pyridyl group at the C3 position, which is crucial for forming a hydrogen bond with a leucine residue in the ATP-binding site of the target kinase, and a 4-fluorophenyl group at the C2 position that occupies a hydrophobic pocket nih.gov. This model guided the synthesis of new derivatives with optimized interactions.
In another study focusing on antimicrobial agents, a reference compound, N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl) phenyl] imidazo[1,2-a] pyrazin-3-amine, was used for pharmacophore-based structural similarity studies espublisher.com. This allowed for the prediction of potential biological activities for newly synthesized compounds based on their resemblance to this known bioactive pharmacophore espublisher.com.
Lead Optimization Strategies Guided by SAR
Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. Structure-activity relationship (SAR) data provides the rational basis for these chemical modifications.
A lead optimization program for a series of antimalarial imidazopyrazines focused on making peripheral changes around the bicyclic core nih.gov. The SAR studies indicated that the imidazo[1,2-a]pyrazine core, along with a C3 phenyl group and an amide linker, constituted the main pharmacophore responsible for the desired biological activity. This understanding allowed the researchers to focus their synthetic efforts on modifying other parts of the molecule to improve pharmacokinetic properties while maintaining potency nih.gov.
Another optimization effort for imidazo[1,2-a]pyrazine-based compounds as AMPAR negative modulators involved a core replacement strategy. Although potent leads were identified from the imidazopyrazine series, they suffered from high in vivo clearance. To address this, an isosteric pyrazolopyrimidine scaffold was introduced, which successfully improved microsomal stability and reduced efflux liabilities.
| Compound | Modifications | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
|---|---|---|---|
| 15a (Initial Lead) | - | - | - |
| 42 (Optimized) | Function-oriented synthesis modifications | 0.06 | 3.12 |
Mechanistic Investigations and Target Identification
Enzyme and Receptor Interaction Studies
Research into the mechanism of action of imidazo[1,2-a]pyrazine-based compounds has revealed their ability to interact with a diverse array of enzymes and receptors, often with high potency and selectivity.
The imidazo[1,2-a]pyrazine (B1224502) core is a versatile scaffold for the development of kinase inhibitors, targeting enzymes crucial for cell cycle regulation and signal transduction.
Aurora Kinases A/B: A series of potent imidazo[1,2-a]pyrazine-based inhibitors of Aurora kinases have been developed. nih.govresearchgate.net Optimization of substitutions at the 8-position of the ring system led to compounds with improved oral bioavailability and better selectivity against off-target kinases. nih.gov One such derivative, compound 25 , demonstrated anti-tumor activity in an ovarian tumor xenograft model. nih.gov Further structure-activity relationship (SAR) studies on related compounds, such as 10i , identified them as promising leads. Another analog, compound 50 , induced a cellular phenotype consistent with the inhibition of both Aurora A and Aurora B kinases, characterized by decreased phosphorylation of histone H3 and the induction of polyploidy (4N DNA content). nih.gov
Brk/PTK6: Substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.govamazonaws.com These efforts have produced tool compounds that exhibit low-nanomolar inhibitory activity against Brk and high selectivity over other kinases, enabling further exploration of Brk as an oncology target. nih.govamazonaws.com
PI3K/mTOR: The PI3K-Akt-mTOR signaling pathway is a frequently activated pathway in human cancers. A function-oriented synthesis approach has yielded imidazo[1,2-a]pyrazine derivatives that act as potent dual inhibitors of PI3K and mTOR. nih.govdrugbank.com Notably, compound 42 demonstrated exceptional dual inhibitory activity, with an IC₅₀ value of 0.06 nM against PI3Kα and 3.12 nM against mTOR. nih.govdrugbank.com This compound also showed significant anti-tumor activity in vivo and possessed a favorable pharmacokinetic profile. nih.govdrugbank.com The related imidazo[1,2-a]pyridine (B132010) scaffold has also been extensively explored for PI3K/mTOR inhibition, with compounds like 15a showing potent dual inhibitory action and tumor growth inhibition in xenograft models. acs.orgsci-hub.cat
EGFR: While various imidazole-based heterocyclic compounds have been investigated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, current research literature does not provide specific evidence of imidazo[1,2-a]pyrazine-2-carboxamide or its close derivatives acting as direct inhibitors of EGFR. Studies have focused on related but structurally distinct scaffolds, such as imidazole[1,5-a]pyridine derivatives. nih.gov
COX-2: Derivatives based on the related imidazo[1,2-a]pyridine scaffold have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. rjpbr.com Several of these compounds exhibited potent and specific inhibitory effects on COX-2, with IC₅₀ values as low as 0.05 µM. rjpbr.com Molecular modeling indicated that the key methylsulfonyl pharmacophore of these inhibitors inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with Arg-513 and His-90. rjpbr.com
Table 1: Kinase Inhibition by Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound Class | Target Kinase | Key Compound | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | PI3Kα | 42 | 0.06 nM | nih.govdrugbank.com |
| Imidazo[1,2-a]pyrazine | mTOR | 42 | 3.12 nM | nih.govdrugbank.com |
| Imidazo[1,2-a]pyridine | COX-2 | 5e, 5f, 5j | 0.05 µM | rjpbr.com |
| Imidazo[1,2-a]pyrazin-8-amine | Brk/PTK6 | Not specified | Low-nanomolar activity | nih.gov |
| Imidazo[1,2-a]pyrazine | Aurora A/B | 50 | Phenotypic activity observed | nih.gov |
Helicobacter pylori VirB11 ATPase: Derivatives of 8-amino imidazo[1,2-a]pyrazine have been developed as inhibitors of the VirB11 ATPase HP0525, an essential component of the type IV secretion system in H. pylori. nih.govtsijournals.com This system is critical for the bacterium's virulence. nih.gov Virtual screening identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic. acs.orgnih.gov Subsequent synthesis and in vitro testing identified a lead compound with an IC₅₀ of 7 µM, which was shown to be a competitive inhibitor of ATP. acs.orgnih.gov Further modifications, such as the creation of peptide-imidazo[1,2-a]pyrazine bioconjugates, aimed to create bivalent inhibitors that could simultaneously target the ATP binding site and disrupt protein-protein interactions at the subunit interface of the hexameric enzyme. rjpbr.com
Mycobacterial ATP Synthase: The imidazo[1,2-a]pyridine scaffold, a close structural relative, has been investigated for activity against Mycobacterium tuberculosis (Mtb). Targeting energy generation through oxidative phosphorylation and ATP synthesis is a key antitubercular strategy. waocp.org Studies on imidazo[1,2-a]pyridine-3-carboxamides identified them as potent inhibitors of QcrB, a subunit of the electron transport chain that is essential for ATP synthesis in Mtb. waocp.org In contrast, imidazo[1,2-a]pyridine-2-carboxamides showed significantly weaker activity, suggesting a potential switch in their mode of action. waocp.org
A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been synthesized and evaluated as inhibitors of cholinesterases for potential application in Alzheimer's disease. nih.govacs.org Among these, compound 14r emerged as the most potent AChE inhibitor, with an IC₅₀ value of 0.47 µM, and it also showed moderate activity against BuChE (IC₅₀ = 11.02 µM). nih.govacs.org This represents a high selectivity for AChE, with a selectivity index of 23.45. nih.govacs.org Enzyme kinetic studies revealed a mixed pattern of inhibition, and molecular docking suggested that compound 14r could bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govacs.org
Molecular and Cellular Mechanisms of Action
Modulation of Cell Proliferation and Induction of Apoptosis
Derivatives of the imidazo[1,2-a]pyrazine class have demonstrated notable effects on cell proliferation and the induction of programmed cell death, or apoptosis, in various cancer cell lines. The mechanisms underlying these antiproliferative and apoptotic effects appear to be diverse and dependent on the specific substitutions on the heterocyclic core.
Research on the human megakaryoblastic leukemia Dami cell line has shown that certain imidazo[1,2-a]pyrazine derivatives can significantly inhibit cell growth. For instance, compounds PAB13, PAB15, and PAB23 were found to suppress cell growth by up to 76.3%, 89.7%, and 71.0%, respectively. nih.gov The cytotoxic and apoptotic effects of these specific derivatives are quantitatively linked to their ability to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov This elevation of cAMP is a known trigger for apoptosis in some cell types. nih.gov
Conversely, another group of derivatives, including SCA41 and SCA44, also inhibit Dami cell proliferation in a dose-dependent manner, with SCA44 achieving 91% growth inhibition at a concentration of 100 µM. nih.gov However, the antiproliferative mechanism for these compounds could not be directly correlated with their effects on cAMP levels or PDE inhibition, suggesting an alternative pathway. nih.govnih.gov The antiproliferative action of these non-cytotoxic compounds appears to be more closely related to their lipophilicity and is dependent on specific chemical features, such as the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic side chain. nih.govnih.gov
Further studies have also identified imidazo[1,2-a]pyrazine derivatives like SC-18 and SC-51 that inhibit mitogen-induced ³H-thymidine incorporation in human lymphocytes, indicating a direct impact on cell proliferation. nih.gov However, it is noteworthy that not all derivatives exhibit cytotoxic properties; some newly designed compounds showed no significant inhibition of cancer cell growth on HeLa and MCF7 cell lines at test concentrations. tsijournals.com This highlights the critical role of specific structural modifications in determining the biological activity of the scaffold.
Table 1: Growth Inhibition of Dami Cancer Cell Line by Imidazo[1,2-a]pyrazine Derivatives
| Compound | Maximum Inhibition (%) | Putative Mechanism of Action |
| PAB13 | 76.3% | Apoptosis induction via cAMP increase and PDE inhibition nih.gov |
| PAB15 | 89.7% | Apoptosis induction via cAMP increase and PDE inhibition nih.gov |
| PAB23 | 71.0% | Apoptosis induction via cAMP increase and PDE inhibition nih.gov |
| SCA41 | 40.0% | Undetermined; unrelated to PDE/cAMP effects nih.gov |
| SCA44 | 91.0% | Undetermined; unrelated to PDE/cAMP effects nih.gov |
Inhibition of Key Cellular Processes (e.g., Tubulin Polymerization, DNA Synthesis)
Beyond inducing apoptosis, imidazo[1,2-a]pyrazine derivatives have been specifically designed and shown to interfere with fundamental cellular processes required for cell division, including tubulin polymerization and DNA synthesis.
Inhibition of Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division, making them a key target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin polymerization inhibitors. nih.gov These compounds displayed potent anti-proliferative activities against a range of cancer cell lines. nih.govmedchemexpress.com The most potent among them, compound TB-25, exhibited an IC₅₀ of just 23 nM against the HCT-116 human colon cancer cell line. nih.gov Mechanism studies confirmed that TB-25 effectively inhibits tubulin polymerization in vitro and disrupts the dynamic equilibrium of microtubules within HCT-116 cells. nih.gov Molecular docking revealed that TB-25 fits into the colchicine (B1669291) binding site of tubulin, a well-known target for microtubule-destabilizing agents. nih.gov Similarly, other fused imidazo[1,2-a]pyrazine compounds have been identified as colchicine binding site inhibitors that effectively impair microtubule-dependent processes in neuroblastoma cells. nih.gov
Inhibition of DNA Synthesis: The replication of DNA is a prerequisite for cell proliferation. Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit this process directly. Specifically, the compounds SC-18 and SC-51 were found to inhibit the incorporation of ³H-thymidine in human lymphocytes following mitogen stimulation, providing direct evidence of their ability to halt DNA synthesis. nih.gov
Table 2: Activity of Imidazo[1,2-a]pyrazine-based Tubulin Inhibitors
| Compound | Cell Line | Antiproliferative IC₅₀ | Target/Mechanism |
| TB-25 | HCT-116 | 23 nM | Inhibition of tubulin polymerization; binds to colchicine site nih.gov |
| 4h | Kelly (Neuroblastoma) | 16 nM | Inhibition of tubulin polymerization; Colchicine Binding Site Inhibitor nih.gov |
| 4k | Kelly (Neuroblastoma) | 39 nM | Inhibition of tubulin polymerization; Colchicine Binding Site Inhibitor nih.gov |
Interference with Protein Function and Localization (e.g., Influenza Viral Nucleoprotein)
The imidazo[1,2-a]pyrazine scaffold has also been successfully utilized to develop potent antiviral agents. A key example is the derivative A4, which was identified as a powerful and broad-spectrum inhibitor of the influenza virus. nih.govacs.org This compound's mechanism of action is distinct from existing anti-influenza drugs. nih.gov
Research has demonstrated that A4's efficacy stems from its ability to directly target the influenza virus nucleoprotein (NP). nih.govnih.gov The NP is a critical viral protein that encapsidates the viral genome and is essential for its transcription and replication. Indirect immunofluorescence assays revealed that treatment with A4 induces a pronounced clustering or aggregation of the NP within the cell. nih.govacs.org This aggregation prevents the proper nuclear accumulation of the NP, a critical step in the viral life cycle. nih.govnih.gov The direct interaction between A4 and the viral NP was confirmed through surface plasmon resonance (SPR) assays and molecular docking simulations. nih.govnih.gov
Notably, A4 retains its potency against influenza strains that have developed resistance to other antiviral drugs, such as oseltamivir. nih.gov
Table 3: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivative A4
| Influenza Strain | EC₅₀ (µM) | Notes |
| A/H1N1/pdm09 | 1.67 ± 2.51 | Oseltamivir-resistant strain nih.gov |
| A/Puerto Rico/8/34 (H1N1) | 1.70 ± 0.35 | - |
| A/Aichi/2/68 (H3N2) | 1.15 ± 0.63 | - |
| B/Florida/4/2006 | 1.63 ± 0.29 | - |
Cell Cycle Perturbation Analysis
Interference with the cell cycle is a hallmark of many anticancer agents. As a direct consequence of their ability to disrupt microtubule dynamics, certain imidazo[1,2-a]pyrazine derivatives have been shown to cause significant perturbations in cell cycle progression.
The potent tubulin inhibitor TB-25, which binds to the colchicine site, was analyzed for its effect on the cell cycle in HCT-116 cells. nih.gov The study found that TB-25 induced a dose-dependent arrest of cells in the G2/M phase of the cell cycle. nih.govnais.net.cn This G2/M arrest is a characteristic outcome of treatment with agents that disrupt the mitotic spindle, as the cell's checkpoint mechanisms prevent it from proceeding into mitosis with a defective spindle apparatus. This finding directly links the compound's molecular target (tubulin) to its cellular effect (cell cycle arrest), which ultimately contributes to its antiproliferative and apoptotic activity. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Imidazo[1,2-a]pyrazine (B1224502) derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.
For instance, docking studies of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues into the active site of pantothenate synthetase from Mycobacterium tuberculosis (PDB ID: 3IVX) revealed key interactions. openpharmaceuticalsciencesjournal.com These studies showed hydrogen bonding with residues such as Gly158, Met195, and Pro38, along with pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com Similarly, a series of novel pyrazole-imidazo[1,2-α]pyridine conjugates were docked into the binding site of glucosamine-6-phosphate synthase to understand their antibacterial activity. nih.gov
In the context of cancer research, molecular docking of Imidazo[1,2-a]pyrazine derivatives into the colchicine (B1669291) binding site of tubulin has provided insights into their anticancer activities. nih.gov For example, compound TB-25 was shown to fit well within this site, overlapping with the known tubulin inhibitor CA-4. nih.gov Docking simulations of Imidazo[1,2-a]pyrimidine Schiff base derivatives with the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2 have also been performed, suggesting their potential as viral entry inhibitors. nih.gov
The following table summarizes the results of various molecular docking studies involving Imidazo[1,2-a]pyrazine and related scaffolds.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Pantothenate synthetase (3IVX) | Gly158, Met195, Pro38, His47 | Not specified | openpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | hACE2 | Not specified | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | SARS-CoV-2 Spike Protein | Not specified | -7.3 | nih.gov |
| Imidazo[1,2-a]pyrazine derivative (TB-25) | Tubulin (colchicine site) | Not specified | Not specified | nih.gov |
| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA (4DRE) | Not specified | -86.4047 (rerank score) | semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and for optimizing lead structures.
Atom-based 3D-QSAR models have been developed for Imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents. openpharmaceuticalsciencesjournal.com One study reported a 3D-QSAR model with a strong correlation coefficient (R²) of 0.9181 for the training set and a predictive cross-validation correlation coefficient (Q²) of 0.6745 for the test set. openpharmaceuticalsciencesjournal.com This model was built using a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com
Another 3D-QSAR study on 49 selective Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) also yielded a robust model. nih.gov The best model showed a high training set correlation (r² = 0.917) and a good test set prediction (Q² = 0.650), indicating its reliability for predicting the activity of new congeners. nih.gov Furthermore, QSAR modeling has been applied to a series of Imidazo[1,2-a]pyrazine derivatives to identify promising antibacterial agents, with one compound being highlighted as particularly promising against Staphylococcus aureus. espublisher.com
| QSAR Model Type | Compound Series | Biological Target/Activity | Key Statistical Parameters | Reference |
| Atom-based 3D-QSAR | Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | R²= 0.9181, Q²= 0.6745 | openpharmaceuticalsciencesjournal.com |
| Atom-based 3D-QSAR | Imidazo[1,2-a]pyrazine inhibitors | PI3Kα inhibition | r²(train)= 0.917, Q²(test)= 0.650 | nih.gov |
| QSAR | Imidazo[1,2-a]pyrazine derivatives | Antibacterial (S. aureus) | Not specified | espublisher.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational changes and stability of ligand-protein complexes.
MD simulations have been performed on Imidazo[1,2-a]pyridine-3-carboxamide analogues docked into the active site of pantothenate synthetase. openpharmaceuticalsciencesjournal.com These simulations, conducted for 1.2 nanoseconds, indicated good stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.com The root mean square fluctuation (RMSF) plots from these simulations can identify regions of the protein that are most flexible and interact with the ligand. benthamopen.com
Virtual Screening Approaches for Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
A collaborative virtual screening effort was undertaken to explore an Imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.govrsc.org This in silico screening of proprietary pharmaceutical company libraries led to a rapid expansion of the chemical series, improving both the antiparasitic activity and selectivity. nih.govrsc.org The structure-activity relationships derived from this virtual screening guided the subsequent optimization of the hit compound. rsc.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties.
For a series of Imidazo[1,2-a]pyrimidine Schiff base derivatives, DFT calculations were performed at the B3LYP/6–31 G(d,p) level of theory. nih.gov These calculations were used to determine the energies of the Frontier Molecular Orbitals (FMO), the Molecular Electrostatic Potential (MEP), and to perform Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses. nih.gov Such calculations provide insights into the reactivity, stability, and intermolecular interactions of the compounds. nih.gov Similarly, the structures of newly designed N-(2-phenoxy) ethyl imidazo[1,2-a]pyridine-3-carboxamides were optimized using DFT at the B3LYP/6-31G** level of theory before docking simulations. amazonaws.com
In Silico ADME Prediction and Drug-Likeness Assessment
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness, is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles.
For newly designed Imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, ADME and toxicity predictions were performed. amazonaws.com The results indicated that the designed ligands had zero violations of Lipinski's rules, good bioavailability, and high gastrointestinal absorption, with no predicted carcinogenicity or cytotoxicity. amazonaws.com Similarly, for a series of Imidazo[1,2-a]pyrimidine Schiff base derivatives, the SwissADME and pkCSM tools were used to predict ADMET properties and drug-likeness, which showed promising characteristics. nih.gov Computational analysis of ten new Imidazo[1,2-a]pyrazine derivatives also showed good gastrointestinal absorption, although with varied solubility and blood-brain barrier permeability. espublisher.com
| Compound Series | In Silico Tool(s) Used | Predicted Properties | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Not specified | Zero Lipinski violations, good bioavailability, high GI absorption, non-carcinogenic, non-cytotoxic | amazonaws.com |
| Imidazo[1,2-a]pyrimidine Schiff bases | SwissADME, pkCSM | Promising drug-like characteristics | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Not specified | Good GI absorption, varied solubility and BBB permeability | espublisher.com |
Pre Clinical Biological Activities of Imidazo 1,2 a Pyrazine 2 Carboxamide Derivatives in Vitro and Ex Vivo Studies
Anti-infective Activities
Antimicrobial Spectrum (Antibacterial and Antifungal)
Derivatives of imidazo[1,2-a]pyrazine (B1224502) have demonstrated notable in vitro activity against various bacterial and fungal pathogens. Research into a series of these compounds with substitutions at the C2, C3, and C8 positions has revealed promising antimicrobial effects. tandfonline.com
Several synthesized compounds displayed significant antibacterial activity against Staphylococcus aureus at a concentration of 100 μg/mL. tandfonline.com Specifically, compounds designated as 4f , 4a , 5g , 6b , and 6c showed pronounced inhibitory effects. tandfonline.com In the realm of antifungal activity, certain derivatives exhibited excellent performance against both Candida albicans and Aspergillus niger at a concentration of 50 μg/mL. tandfonline.com Compounds 5h , 6b , 4f , and 6c were particularly effective, with compound 5h being identified as a potent antifungal agent. tandfonline.com The low cytotoxicity of these compounds suggests their potential as viable antimicrobial agents. tandfonline.com
Table 1: Antibacterial and Antifungal Activity of Selected Imidazo[1,2-a]pyrazine Derivatives Data sourced from reference tandfonline.com
| Compound | Microorganism | Activity Level | Concentration |
|---|---|---|---|
| 4f | Staphylococcus aureus | Pronounced | 100 µg/mL |
| 4f | Candida albicans | Excellent | 50 µg/mL |
| 4f | Aspergillus niger | Excellent | 50 µg/mL |
| 4a | Staphylococcus aureus | Pronounced | 100 µg/mL |
| 5g | Staphylococcus aureus | Pronounced | 100 µg/mL |
| 5h | Candida albicans | Excellent | 50 µg/mL |
| 5h | Aspergillus niger | Excellent | 50 µg/mL |
| 6b | Staphylococcus aureus | Pronounced | 100 µg/mL |
| 6b | Candida albicans | Excellent | 50 µg/mL |
| 6b | Aspergillus niger | Excellent | 50 µg/mL |
| 6c | Staphylococcus aureus | Pronounced | 100 µg/mL |
| 6c | Candida albicans | Excellent | 50 µg/mL |
| 6c | Aspergillus niger | Excellent | 50 µg/mL |
Antiviral Efficacy (e.g., against Influenza Virus, Human Cytomegalovirus, Varicella-Zoster Virus)
The imidazo[1,2-a]pyrazine scaffold has been identified as a promising backbone for the development of novel antiviral agents, particularly against influenza viruses. tandfonline.com Through cell-based phenotypic screening, a series of derivatives were found to possess potent anti-influenza properties. tandfonline.com
One derivative, designated A4 , demonstrated potent and broad-spectrum activity against a panel of influenza A and B viruses. tandfonline.com Its efficacy was notably strong against the oseltamivir-resistant H1N1/pdm09 strain. tandfonline.com Mechanistic studies using indirect immunofluorescence revealed that compound A4 targets the viral nucleoprotein (NP). tandfonline.com It induces clustering of the NP and prevents its crucial translocation into the nucleus of the host cell. tandfonline.com Surface plasmon resonance assays and molecular docking simulations later confirmed that A4 binds directly to the viral NP. tandfonline.com Interestingly, this compound also showed robust activity against HIV, presenting a potential starting point for dual-target antiviral drug development. tandfonline.com
Table 2: Antiviral Profile of Imidazo[1,2-a]pyrazine Derivative A4 Data sourced from reference tandfonline.com
| Compound | Target Virus | Mechanism of Action | Key Finding |
|---|---|---|---|
| A4 | Influenza A and B Viruses | Binds directly to viral nucleoprotein (NP), inducing its clustering and preventing nuclear import. | Potent activity against multiple strains, including oseltamivir-resistant H1N1/pdm09. |
| A4 | HIV | Inhibition of HIV reverse transcriptase (IC₅₀ = 0.41 µM). | Dual anti-influenza and anti-HIV activity (EC₅₀ against HIV IIIB strain = 0.98 µM). |
While related heterocyclic systems like imidazo[1,2-a]pyridines have shown activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV), specific data for imidazo[1,2-a]pyrazine-2-carboxamide derivatives against these particular viruses is not extensively covered in the reviewed literature. nih.gov
Antitubercular Potential (e.g., against Mycobacterium tuberculosis)
The search for novel antitubercular agents has explored a wide range of heterocyclic compounds. However, research specifically investigating this compound derivatives against Mycobacterium tuberculosis has yielded limited positive results.
In one study, a series of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides were synthesized and evaluated for their biological activity. acs.org Despite showing moderate effects against other microorganisms, preliminary testing against Mycobacterium tuberculosis H37Rv indicated that all tested compounds in this specific series were inactive. acs.org Another study investigating various 5,6-fused bicyclic systems found that an imidazo[1,2-a]pyrazine compound had a minimum inhibitory concentration (MIC) ranging from 1 to 9 μM, but this was not a carboxamide derivative.
Anti-proliferative and Anticancer Activities
Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds with significant anti-proliferative and anticancer activities, targeting various cancer cell lines and oncogenic pathways.
Efficacy Against Specific Cancer Cell Lines (e.g., HepG-2, HCT-116, A549, MDA-MB-231)
Numerous studies have documented the potent cytotoxic effects of imidazo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. Through structural optimization, researchers have developed compounds with inhibitory concentrations in the nanomolar to micromolar range.
One series of derivatives displayed potent anti-proliferative activities against liver (HepG-2), colon (HCT-116), lung (A549), and breast (MDA-MB-231) cancer cells. Within this series, compound TB-25 was exceptionally potent, exhibiting the strongest inhibitory effects against HCT-116 cells with an IC₅₀ value of 23 nM. Another study identified compound 12b as a promising lead with significant anticancer activity against Hep-2, HepG2, MCF-7, and A375 cancer cells. Furthermore, the derivative GQ352 was discovered to have selective antiproliferative activity against uveal melanoma (UM) cells. In a separate investigation, 8-morpholino imidazo[1,2-a]pyrazine derivatives were synthesized, with compound 14c showing moderate cytotoxicity against three tested cancer cell lines. However, not all derivatives have shown broad efficacy; one series screened against HeLa (cervical) and MCF7 (breast) cancer cell lines did not exhibit significant activity at a 10 μg/mL concentration. tandfonline.com
Table 3: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives Data sourced from references
| Compound | Cancer Cell Line | Cell Line Type | Reported IC₅₀ |
|---|---|---|---|
| TB-25 | HCT-116 | Colon Carcinoma | 0.023 µM |
| HepG-2 | Hepatocellular Carcinoma | Potent (Value not specified) | |
| A549 | Lung Carcinoma | Potent (Value not specified) | |
| MDA-MB-231 | Breast Adenocarcinoma | Potent (Value not specified) | |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 µM |
| HepG2 | Hepatocellular Carcinoma | 13 µM | |
| MCF-7 | Breast Adenocarcinoma | 11 µM | |
| A375 | Melanoma | 11 µM | |
| GQ352 | Uveal Melanoma (UM) Cells | Ocular Melanoma | Selective Activity (IC₅₀ not specified for cell lines) |
| 14c | Various | Cancer Cell Lines | 6.39 - 74.9 µM range for series |
Targeted Inhibition of Oncogenic Pathways
The anticancer effects of imidazo[1,2-a]pyrazine derivatives are often linked to their ability to modulate specific oncogenic signaling pathways critical for tumor growth and survival.
Inhibition of Tubulin Polymerization: Mechanism studies revealed that the potent anticancer compound TB-25 functions as a tubulin polymerization inhibitor. Molecular docking showed that it fits into the colchicine (B1669291) binding site of tubulin, thereby disrupting the dynamic equilibrium of microtubules within cancer cells. This disruption leads to a dose-dependent arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in HCT-116 cells.
Inhibition of Gαq/11 Signaling: In uveal melanoma, where activating mutations in the Gαq/11 signaling pathway are common, the imidazo[1,2-a]pyrazine derivative GQ352 was identified as a direct Gαq/11 inhibitor. It was shown to bind directly to the Gαq protein, inhibiting the dissociation of the Gαβγ heterotrimer with an IC₅₀ value of 8.9 μM. This action suppresses downstream effectors, including ERK phosphorylation and YAP dephosphorylation, thereby inhibiting tumorigenesis.
Inhibition of the PI3K/mTOR Pathway: The PI3K-Akt-mTOR pathway is a frequently activated signal transduction pathway in human cancers, making it a key target for drug discovery. Several imidazo[1,2-a]pyrazine derivatives have been specifically designed as inhibitors of this pathway. Compound 42 exhibited excellent dual inhibitory activity against PI3Kα (IC₅₀ = 0.06 nM) and mTOR (IC₅₀ = 3.12 nM). Similarly, compound 14c was identified as a potent inhibitor of PI3Kα with an IC₅₀ value of 1.25 µM. This targeted inhibition of a critical cancer survival pathway underscores the therapeutic potential of this chemical scaffold.
Neurological and Central Nervous System (CNS) Related Activities
Derivatives of the this compound core have been extensively investigated for their potential to modulate key targets within the central nervous system, showing promise for the treatment of various neurological disorders.
Anticonvulsant Potential via AMPAR Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission in the CNS, has been a focal point for the development of novel anticonvulsant therapies. nih.gov Over-stimulation of AMPA receptors is linked to neurodegenerative disorders. nih.gov A series of imidazo[1,2-a]pyrazine derivatives has been identified as selective negative modulators of AMPA receptors, particularly those associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8, which is highly expressed in the hippocampus. nih.gov
In a high-throughput screening campaign, imidazo[1,2-a]pyrazine 5 was identified as a promising lead compound due to its potent and selective inhibition of Ca2+ flux in cells expressing a GluA1o-γ-8 fusion protein. nih.gov Subsequent optimization of this hit led to the development of several potent and selective imidazo[1,2-a]pyrazine leads. nih.gov For instance, whole-cell electrophysiology confirmed that compound 5 inhibited time-dependent AMPA responses to glutamate (B1630785) in acutely dissociated rat hippocampal neurons. nih.gov
Further studies on a series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivatives, which are structurally related to the imidazo[1,2-a]pyrazine core, have also demonstrated significant anticonvulsant potential through AMPA receptor antagonism. researchgate.net One compound, 4f , displayed a high binding affinity for the AMPA receptor in rat brain membrane preparations and acted as a strong competitive antagonist. researchgate.net
Below is a table summarizing the in vitro activity of selected imidazo[1,2-a]pyrazine and related derivatives as AMPA receptor modulators.
| Compound | Structure | Assay | Target | Activity (pIC50/IC50) | Reference |
| Imidazopyrazine 5 | Not provided in search results | GluA1o-γ-8 Ca2+ flux | AMPAR/TARP γ-8 | pIC50 = 6.9 | nih.gov |
| Compound 11 | Not provided in search results | GluA1o-γ-8 Ca2+ flux | AMPAR/TARP γ-8 | pIC50 = 8.5 | lookchem.com |
| Compound 12 | Not provided in search results | GluA1o-γ-8 Ca2+ flux | AMPAR/TARP γ-8 | pIC50 = 8.4 | lookchem.com |
| Compound 4f | 9-carboxymethyl-4,5-dihydro-4-oxo-imidazo-[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid | AMPA receptor binding | AMPA Receptor | IC50 = 4 nM | researchgate.net |
Muscarinic Acetylcholine (B1216132) Receptor (M4) Positive Allosteric Modulation
While research has highlighted the activity of the broader imidazo[1,2-a]pyridine (B132010) scaffold as positive allosteric modulators of metabotropic glutamate receptors, specific data on this compound derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor is not extensively detailed in the provided search results. nih.gov However, the structural similarities between these heterocyclic systems suggest a potential for imidazo[1,2-a]pyrazine derivatives to be explored for such activity. The development of M4 PAMs is a significant area of research for treating neuropsychiatric disorders like schizophrenia.
Other Pharmacological Profiles (e.g., Antinociceptive, Antioxidant)
Beyond their CNS activities, this compound derivatives have been evaluated for other pharmacological effects, including antinociceptive and antioxidant properties.
The antinociceptive activity of a series of N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives was investigated using the acetic acid-induced writhing test in mice. dergipark.org.tr This test is a well-established model for assessing peripheral analgesic activity. One particular derivative, compound 2f , which features a 5-benzylidene moiety, was found to be the most active in this series. dergipark.org.tr
| Compound | Structure | Test | Result (% inhibition) | Reference |
| Compound 2f | N'-(4-chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide | Acetic acid-induced writhing test | 54.34% | dergipark.org.tr |
Several studies have also explored the antioxidant potential of imidazo[1,2-a]pyrazine derivatives. In one study, a series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. tsijournals.com A number of these compounds demonstrated promising antioxidant activity when compared to the standard, ascorbic acid. tsijournals.com Another study focused on imidazo[1,2-a]pyrazin-8(7H)-one derivatives and found that they possessed both acetylcholinesterase inhibitory and radical scavenging activities. researchgate.net
The table below summarizes the in vitro antioxidant activity of selected imidazo[1,2-a]pyrazine derivatives.
| Compound | Structure | Assay | Activity (IC50 in µM) | Reference |
| Compound 4a | Unsubstituted imidazo[1,2-a]pyrazine | DPPH radical scavenging | 28.14 | tsijournals.com |
| Compound 6a | Unsubstituted imidazo[1,2-a]pyrazine | DPPH radical scavenging | 22.43 | tsijournals.com |
| Compound 5d | Structure not specified | DPPH radical scavenging | 8.54 | tsijournals.com |
| Compound 5h | Structure not specified | DPPH radical scavenging | 9.21 | tsijournals.com |
| Compound 6b | Structure not specified | DPPH radical scavenging | 9.87 | tsijournals.com |
| Compound 14r | 8-(4-(3-methoxybenzoyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-7(8H)-one | Radical scavenging | Not specified, but noted as active | researchgate.net |
| Ascorbic Acid (Standard) | Not applicable | DPPH radical scavenging | 5.84 | tsijournals.com |
Analytical and Characterization Techniques for Imidazo 1,2 a Pyrazine 2 Carboxamide
Spectroscopic Methods for Structural Elucidation (e.g., IR, ¹H NMR, ¹³C NMR, MS)
The structural architecture of Imidazo[1,2-a]pyrazine-2-carboxamide is unequivocally determined through various spectroscopic techniques. Infrared (IR) spectroscopy identifies key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework. Mass Spectrometry (MS) confirms the molecular weight and elemental composition. nih.govtsijournals.com
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the characteristic functional groups within the molecule. For the closely related imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazide derivatives, significant stretching bands are observed for the N-H group around 3225–3210 cm⁻¹ and the carbonyl (C=O) group between 1666–1642 cm⁻¹. dergipark.org.tr For this compound, the primary amide group (-CONH₂) would be expected to show two distinct N-H stretching bands in the region of 3400-3180 cm⁻¹ (for asymmetric and symmetric stretching) and a strong C=O stretching absorption (Amide I band) typically around 1680-1630 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
¹H NMR: In the ¹H-NMR spectrum of related imidazo[1,2-a]pyrazine (B1224502) derivatives, the protons of the heterocyclic ring system are typically observed in the downfield region, approximately between δ 8.26–9.19 ppm. dergipark.org.tr For this compound, one would expect to see distinct signals for the protons on the pyrazine (B50134) and imidazole (B134444) rings. Additionally, the two protons of the primary amide (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The ¹³C-NMR spectrum provides insight into the carbon skeleton. For related acylhydrazone derivatives, the carbonyl carbon is assigned a signal at about 158 ppm. dergipark.org.tr The spectrum for this compound would show a signal for the amide carbonyl carbon and distinct signals for each carbon atom in the fused heterocyclic ring system.
Interactive Table 1: Expected Spectroscopic Data for this compound and Related Compounds
| Technique | Functional Group / Atom | Expected Chemical Shift / Frequency Range | Reference Compound | Citation |
| IR | Amide N-H Stretch | ~3400-3180 cm⁻¹ | This compound (Expected) | |
| IR | Carbonyl C=O Stretch | 1666–1642 cm⁻¹ | Imidazo[1,2-a]pyrazine-2-carboxylic acid arylidenehydrazide | dergipark.org.tr |
| ¹H NMR | Imidazo[1,2-a]pyrazine Ring Protons | δ 8.26–9.19 ppm | Imidazo[1,2-a]pyrazine-2-carboxylic acid arylidenehydrazide | dergipark.org.tr |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~158 ppm | Imidazo[1,2-a]pyrazine-2-carboxylic acid arylidenehydrazide | dergipark.org.tr |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For this compound, the molecular formula is C₇H₆N₄O. chemspider.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this composition. The expected monoisotopic mass is 162.054161 Da. chemspider.com In mass spectra of related derivatives, the [M+1]⁺ or [M+H]⁺ peak is commonly observed, which corresponds to the protonated molecule. dergipark.org.trnih.gov
Interactive Table 2: Mass Spectrometry Data for this compound
| Property | Value | Citation |
| Molecular Formula | C₇H₆N₄O | chemspider.com |
| Average Mass | 162.152 Da | chemspider.com |
| Monoisotopic Mass | 162.054161 Da | chemspider.com |
Chromatographic Purity and Composition Assessment
Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.
Column Chromatography
Column chromatography is a standard method for purifying crude products in the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.gov The crude material is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system (eluent) is used to separate the desired compound from impurities based on differential adsorption. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of the final compound. For related imidazo[1,2-a]pyrazine derivatives, analysis is often performed on a reverse-phase C18 column. nih.gov A mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the compound. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% have been reported for analogous compounds using this method. nih.gov
Future Perspectives and Research Directions in Imidazo 1,2 a Pyrazine 2 Carboxamide Chemistry
Rational Design of Next-Generation Analogues
The future of imidazo[1,2-a]pyrazine-2-carboxamide development heavily relies on the rational design of new analogues to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort. For instance, research on 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives has shown that the position of aryl groups and the nature of substituents on the benzene (B151609) ring significantly impact cytotoxicity and kinase inhibitory activity. nih.gov, mdpi.com
Key insights driving rational design include:
Substituent Effects: Studies have demonstrated that introducing electron-donating groups on the phenyl ring of phenylpyrimidine-carboxamide moieties can be beneficial for cytotoxicity. nih.gov, mdpi.com
Scaffold Hopping and Isosteric Replacement: Replacing a thiopyranopyrimidine core with an imidazopyrazine scaffold has been shown to be advantageous for activity against targets like PI3Kα. nih.gov, mdpi.com Similarly, substituting the imidazo[1,2-a]pyrazine (B1224502) core with an isosteric pyrazolopyrimidine scaffold has improved metabolic stability and reduced efflux liabilities in the development of AMPAR negative modulators. nih.gov
Positional Isomerism: The placement of substituents is critical. In the development of antitubercular agents, imidazo[1,2-a]pyridine-3-carboxamides showed much higher potency than the corresponding 2-carboxamides, suggesting a potential switch in the mode of action. rsc.org, nih.gov
Future work will likely involve creating extensive libraries of analogues based on these established SAR principles to fine-tune interactions with specific biological targets.
Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical)
While imidazo[1,2-a]pyrazines are known for their activity against various kinases and infectious agents, preclinical research is continuously uncovering new biological targets and potential therapeutic applications.
Immuno-oncology: A significant recent development is the identification of imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. nih.gov One such derivative, compound 7, showed an IC₅₀ value as low as 5.70 nM for ENPP1 and enhanced the antitumor efficacy of anti-PD-1 antibodies in murine models. nih.gov This opens a promising avenue for their use in cancer immunotherapy. nih.gov
Oncology: Beyond established targets, research has identified novel inhibitors for oncogenic drivers. Derivatives have shown activity against EGFR, COX-2, and the EphB4 tyrosine kinase. nih.gov, nih.gov A scaffold hopping strategy recently led to the development of imidazo[1,2-a]pyridine-based covalent inhibitors targeting KRAS G12C, with a lead compound showing potent anticancer effects in mutated NCI-H358 cells. rsc.org
Infectious Diseases: The scaffold is a cornerstone in the development of new anti-infectives. The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine (B132010) amide that targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org, nih.gov Other derivatives have been investigated as inhibitors of the VirB11 ATPase in Helicobacter pylori, a key component of its type IV secretion system. ucl.ac.uk, semanticscholar.org
Neurological Disorders: Researchers have discovered that imidazo[1,2-a]pyrazines can act as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit. nih.gov This work has yielded brain-penetrant leads with potent anticonvulsant effects in preclinical models, suggesting potential for treating epilepsy. nih.gov
The following table summarizes some of the novel preclinical targets being explored for imidazo[1,2-a]pyrazine and related imidazopyridine derivatives.
| Target | Therapeutic Area | Lead Compound Example | Key Finding |
| ENPP1 | Immuno-oncology | Derivative 7 | Potent and selective inhibition (IC₅₀ = 5.70 nM), enhancing anti-PD-1 efficacy. nih.gov |
| KRAS G12C | Oncology | Compound I-11 | Covalent inhibitor identified via scaffold hopping, potent against KRAS G12C-mutated cells. rsc.org |
| PI3Kα | Oncology | Compound 14c | Moderate inhibitory activity (IC₅₀ = 1.25 μM), demonstrating benefit of imidazopyrazine scaffold. mdpi.com |
| QcrB (M. tuberculosis) | Tuberculosis | Telacebec (Q203) | Clinical candidate active against MDR- and XDR-TB strains. nih.gov |
| TARP γ-8 AMPARs | Epilepsy | JNJ-61432059 | Brain-penetrant negative modulator with in vivo anticonvulsant activity. nih.gov |
| VirB11 ATPase (H. pylori) | Bacterial Infections | Compound 14 | Competitive inhibitor of ATP (IC₅₀ = 7 µM), identified through virtual screening. ucl.ac.uk |
Advancements in Synthetic Methodologies
The efficient and diverse synthesis of imidazo[1,2-a]pyrazine libraries is crucial for drug discovery. Modern synthetic chemistry is providing novel, more efficient routes to this scaffold.
Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly generating molecular complexity. rsc.org An efficient, iodine-catalyzed one-pot, three-component reaction has been developed to synthesize imidazo[1,2-a]pyrazines from an aryl aldehyde, 2-aminopyrazine (B29847), and tert-butyl isocyanide at room temperature. rsc.org, nih.gov This method is cost-effective, environmentally friendly, and offers good yields. nih.gov The Groebke–Blackburn–Bienaymè (GBB) reaction, another MCR, has been successfully used to synthesize novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine core. rsc.org
C-H Functionalization: Direct functionalization of the pre-formed imidazo[1,2-a]pyridine core is an atom-economical strategy to introduce diverse substituents. mdpi.com Recent progress includes visible light-induced C-H functionalization, which allows for reactions like C3-alkoxycarbonylation and C3-aminoalkylation under mild conditions using photocatalysts such as rose bengal. mdpi.com
Novel Catalytic Systems: Microwave-assisted synthesis using catalysts like Scandium(III) triflate has been employed to construct the imidazo[1,2-a]pyrazine scaffold as part of the synthesis of BET protein inhibitors. researchgate.net
These advanced methodologies enable the creation of a wider chemical space for screening and optimization, accelerating the pace of drug discovery. rsc.org
Integrated Computational and Experimental Approaches in Drug Discovery
The synergy between computational (in silico) and experimental methods is becoming indispensable in the development of imidazo[1,2-a]pyrazine-based therapeutics. This integrated approach allows for more focused and efficient research.
Virtual Screening: High-throughput virtual screening of large compound libraries has successfully identified imidazo[1,2-a]pyrazine hits. ucl.ac.uk Collaborative virtual screening efforts have been used to probe proprietary libraries, rapidly expanding the chemical space around a hit and improving antiparasitic activity against Leishmania. nih.gov
Molecular Docking and SAR: Docking studies are routinely used to predict binding modes and rationalize observed SAR. nih.gov, nih.gov For example, docking was used to investigate the binding of novel 3-amino-pyrazine-2-carboxamide derivatives to FGFR2, helping to explain their inhibitory activity. nih.gov These computational insights guide the design of subsequent generations of more potent and selective analogues. researchgate.net
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling help to identify the key structural features required for biological activity. researchgate.net, researchgate.net A 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents helped to develop a predictive model for designing new inhibitors. researchgate.net
ADMET Prediction: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is used to assess the drug-like properties of new compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. doaj.org
This combination of computational prediction and experimental validation streamlines the hit-to-lead optimization process, saving time and resources.
Development of Hybrid and Conjugate Compounds
A growing area of research involves combining the imidazo[1,2-a]pyrazine scaffold with other chemical entities to create hybrid molecules or bioconjugates with novel or enhanced properties.
Hybrid Molecules: This strategy involves covalently linking the imidazo[1,2-a]pyrazine core to another pharmacophore to target multiple pathways or improve properties.
Researchers have synthesized hybrids of 8-morpholinoimidazo[1,2-a]pyrazine with phenylpyridine- and phenylpyrimidine-carboxamides to create PI3Kα inhibitors. nih.gov, mdpi.com
Novel hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines and anilines have yielded compounds with promising cytotoxic and antioxidant activities. chemmethod.com
A modular approach has been developed to create benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid systems, which exhibit unique blue fluorescent properties with potential for bioimaging applications. nih.gov
Bioconjugates: This approach involves attaching the imidazo[1,2-a]pyrazine scaffold to a biomolecule, such as a peptide, to create bivalent or targeted inhibitors.
Peptide-imidazo[1,2-a]pyrazine bioconjugates have been designed as potential bivalent inhibitors of the VirB11 ATPase HP0525 in H. pylori. nih.gov, semanticscholar.org The design uses a peptide sequence to disrupt the protein's hexameric assembly at the subunit interface, while the imidazo[1,2-a]pyrazine moiety targets the ATPase active site. semanticscholar.org This strategy aims to improve selectivity and overcome the challenge of inhibiting an ATP binding site that is common to many host proteins. semanticscholar.org
These innovative approaches are expanding the functional and therapeutic possibilities of the this compound chemical space.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazine-2-carboxamide derivatives?
- Methodological Answer : Key approaches include:
- Iodine-catalyzed cyclization : Reacting substituted pyrazines with amines or nitrophenyl groups under catalytic iodine to form derivatives like 2-(4-nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (e.g., compound 10j in ) .
- Ammonia treatment : Halogenated intermediates (e.g., Formula 2 in ) react with ammonia or aqueous ammonia at −80°C to 250°C to yield carboxamide derivatives .
- Groebke-Blackburn-Bienaymé reaction : Multi-component reactions using diaminopyrazines and aldehydes under mild conditions generate adenine-mimetic libraries (e.g., imidazo[1,2-a]pyrazin-8-amines) .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- Methodological Answer :
- NMR : Assign signals for aromatic protons (e.g., ^1H NMR δ 7.8–8.2 ppm for pyrazine ring protons) and substituents (e.g., cyclohexyl groups at δ 1.2–2.1 ppm). Carbon shifts (^13C NMR) for carbonyl carbons typically appear at 160–170 ppm .
- Mass spectrometry : Confirm molecular ions via ESI-HRMS; for example, compound 10k (C₁₉H₂₄N₆) shows [M+H]⁺ at m/z 337.2134 (calc. 337.2140) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in this compound synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in iodine-catalyzed reactions .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions in halogen displacement steps, while higher temperatures (80–100°C) accelerate cyclocondensation .
- Catalyst screening : Transition metals (e.g., Pd or Cu) may improve regioselectivity in cross-coupling reactions for aryl-substituted derivatives .
Q. What strategies resolve contradictory spectral data, such as overlapping NMR signals?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with carbons (e.g., distinguishing pyrazine C-H from substituent signals) .
- Isotopic labeling : Introduce deuterium or ¹³C labels to track reaction pathways and assign signals in complex mixtures .
- Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ADF software) .
Q. How can structure-activity relationships (SAR) be systematically evaluated for biological activity?
- Methodological Answer :
- Functional group variation : Synthesize derivatives with substituents like nitro (e.g., 10j), amino (e.g., 10k), or methyl groups to assess effects on anti-inflammatory or kinase inhibition .
- Pharmacophore mapping : Overlay crystal structures (if available) or docking models (e.g., using AutoDock) to identify critical binding motifs .
- High-throughput screening : Test libraries (e.g., adenine-mimetic compounds from ) against target enzymes (e.g., IKK) using fluorescence-based assays .
Q. What computational methods predict reactivity or regioselectivity in Imidazo[1,2-a]pyrazine synthesis?
- Methodological Answer :
- DFT calculations : Model transition states to identify kinetically favored pathways (e.g., iodine-catalyzed cyclization vs. thermal routes) .
- Machine learning : Train models on existing reaction data (e.g., yield vs. substituent electronic parameters) to predict optimal conditions for new derivatives .
Data Analysis & Experimental Design
Q. How can factorial design optimize multi-step syntheses of Imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Variable screening : Test factors like temperature, solvent polarity, and catalyst loading in a 2³ factorial design to identify significant effects on yield .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., curvature in temperature-yield plots) to pinpoint optimal reaction windows .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., anti-inflammatory IC₅₀ values from and kinase inhibition in ) to identify consensus trends .
- Standardized assays : Re-test compounds under uniform conditions (e.g., cell line, incubation time) to minimize variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
